molecular formula C24H25N3O6 B2444981 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate CAS No. 1428362-23-5

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

Cat. No. B2444981
M. Wt: 451.479
InChI Key: JXNVTNBPSYPWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has generated interest due to its unique structure and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of compounds with similar structures, such as azetidinones and oxadiazoles, highlighting their potential in biological applications. For example, Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, which were evaluated for their antimicrobial activities. These compounds exhibited good antibacterial and antifungal activities, suggesting the chemical structure's utility in developing new antimicrobial agents (Patel & Patel, 2011).

Antimicrobial Evaluation

Another study by Prajapati and Thakur (2014) focused on the synthesis and antimicrobial evaluation of novel azetidinones. The compounds were synthesized and showed promising antibacterial and antifungal activities, reinforcing the potential of such chemical structures in antimicrobial research (Prajapati & Thakur, 2014).

Antioxidant Activities

The exploration of oxadiazole derivatives for antioxidant activities is also notable. A study conducted by Rabie, Tantawy, and Badr (2016) designed and synthesized a novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles. These compounds exhibited significant antioxidant activities, highlighting the potential of oxadiazole derivatives in developing antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Anticonvulsant Studies

Saini (2018) investigated thiazolidinone and azetidinone derivatives from an indole moiety for their anticonvulsant activities. The synthesized compounds were evaluated for their efficacy in treating convulsions, demonstrating the potential of such structures in anticonvulsant drug development (Saini, 2018).

Antifungal and Antimicrobial Agents

Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases and evaluated them for their antifungal activities. Some compounds showed promising antifungal activity against various human pathogenic fungal strains, suggesting the utility of such chemical frameworks in antifungal drug development (Nimbalkar et al., 2016).

properties

IUPAC Name

3-cyclopropyl-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.C2H2O4/c1-2-4-17(5-3-1)15-26-20-10-6-16(7-11-20)12-25-13-19(14-25)22-23-21(24-27-22)18-8-9-18;3-1(4)2(5)6/h1-7,10-11,18-19H,8-9,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVTNBPSYPWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

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